Synthesis and characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Synthesis and characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, a substituted phenolic ester with potential applications in fine chemical and pharmaceutical intermediate synthesis. The synthetic strategy is centered on a robust two-step sequence: an initial O-allylation of a phenolic precursor via Williamson ether synthesis, followed by a thermally-induced, regioselective aromatic Claisen rearrangement. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a complete analytical workflow for the structural verification and characterization of the final product. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and offers insights into process control and validation, ensuring a reproducible and reliable outcome.
Introduction
Ortho-allyl substituted phenols are valuable structural motifs in organic synthesis, serving as key building blocks for natural products, pharmaceuticals, and complex molecular architectures. The introduction of an allyl group onto a phenolic ring provides a versatile chemical handle for further transformations. The most powerful and elegant method for achieving this specific substitution pattern is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement that involves the intramolecular migration of an allyl group from an oxygen atom to an ortho-position on the aromatic ring.[2][3] This concerted, thermally-driven process is renowned for its efficiency and high degree of stereochemical control.[4][5]
This whitepaper presents a detailed investigation into the synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. The chosen synthetic pathway leverages the reliability of the Claisen rearrangement to ensure a regioselective C-C bond formation, a critical step in constructing the target molecule. We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and then proceed to detailed, field-tested protocols for its synthesis and subsequent purification and characterization.
Synthetic Strategy and Retrosynthetic Analysis
The core of our synthetic strategy is the creation of the key C-C bond at the C-3 position of the benzene ring. The Claisen rearrangement is the ideal reaction for this transformation. This leads to a logical retrosynthetic disconnection at the C3-allyl bond, pointing to an O-allyl ether as the immediate precursor. This ether, in turn, can be synthesized from a corresponding phenol and an allyl halide through a Williamson ether synthesis.
The overall synthetic workflow is visualized below.
Caption: Retrosynthetic analysis of the target molecule.
This two-step approach is advantageous due to the high yields typically associated with both reactions and the commercial availability of the necessary reagents. The regioselectivity of the Claisen rearrangement is controlled by the substitution pattern of the aromatic ring; with the C-5 position blocked by a methoxy group, the allyl group is directed exclusively to the vacant C-3 position.
Detailed Synthesis Protocols
Part A: O-Allylation of Methyl 4-hydroxy-5-methoxybenzoate
Principle and Mechanism: This step is a classic Williamson ether synthesis, an SN2 reaction. The phenolic hydroxyl group of Methyl 4-hydroxy-5-methoxybenzoate is first deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic CH₂ carbon of allyl bromide, displacing the bromide ion and forming the desired allyl ether. Acetone is chosen as the solvent due to its ability to dissolve the organic starting materials while being sufficiently polar to facilitate the SN2 reaction, and its boiling point allows for convenient heating and subsequent removal.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol), anhydrous potassium carbonate (11.4 g, 82.3 mmol, 1.5 eq), and 100 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (7.1 mL, 82.3 mmol, 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf) indicates reaction completion.
-
After completion, cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of ethyl acetate and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-allyloxy-5-methoxybenzoate as a pale yellow oil. The product is typically of sufficient purity for the next step without further purification.
Part B: Thermal Aromatic Claisen Rearrangement
Principle and Mechanism: This is the key bond-forming step. The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[2][3] Heating the allyl aryl ether initiates a[1][1]-sigmatropic shift, where the C-O bond is broken and a new C-C bond is formed simultaneously at the ortho position. The intermediate cyclohexadienone then rapidly tautomerizes to the more stable aromatic phenol to yield the final product.[1][4] A high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is used to achieve the high temperatures required to overcome the activation energy for the rearrangement.[6]
Caption: Mechanism of the Aromatic Claisen Rearrangement.
Experimental Protocol:
-
Place the crude Methyl 4-allyloxy-5-methoxybenzoate (assuming quantitative yield from 10.0 g of starting phenol, approx. 12.2 g, 54.9 mmol) in a 100 mL round-bottom flask.
-
Add 50 mL of N-Methyl-2-pyrrolidone (NMP).
-
Equip the flask with a reflux condenser and a thermometer. Heat the solution in an oil bath to 200-210°C.
-
Maintain this temperature for 3-4 hours. The solution will typically darken.
-
In-Process Validation: Monitor the reaction by TLC (30% Ethyl Acetate in Hexane). The disappearance of the starting ether and the formation of a more polar product spot (lower Rf) signifies completion.
-
Cool the reaction mixture to room temperature. Pour the dark solution into 250 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove NMP, followed by a brine wash (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a viscous oil or low-melting solid.
Characterization of Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-allyl-4-hydroxy-5-methoxybenzoate.
Table 1: Physical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [7][8] |
| Molecular Weight | 222.24 g/mol | [7][8] |
| Appearance | Colorless to pale yellow oil/solid | N/A |
| Purity | >95% (post-chromatography) | N/A |
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive evidence of the successful rearrangement. Key indicators are the disappearance of the O-CH₂ signal of the allyl ether precursor (around 4.6 ppm) and the appearance of the Ar-CH₂ signal (around 3.4 ppm), along with the preservation of the allyl group's vinyl protons.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.95 | s | 1H | Ar-H (H-2 or H-6) |
| ~ 6.80 | s | 1H | Ar-H (H-6 or H-2) |
| ~ 5.95 | ddt | 1H | -CH₂-CH =CH₂ |
| ~ 5.60 | s (broad) | 1H | Ar-OH |
| ~ 5.10 | m | 2H | -CH=CH₂ |
| ~ 3.90 | s | 3H | Ar-OCH₃ |
| ~ 3.88 | s | 3H | O=C-OCH₃ |
| ~ 3.40 | d | 2H | Ar-CH₂ -CH=CH₂ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of three aliphatic carbons corresponding to the allyl group and the specific shifts of the aromatic carbons confirm the substitution pattern.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167.0 | C =O (Ester) |
| ~ 147.5 | C -OH (Ar) |
| ~ 146.0 | C -OCH₃ (Ar) |
| ~ 136.0 | -CH₂-CH =CH₂ |
| ~ 125.0 | C -COOCH₃ (Ar) |
| ~ 122.0 | C -Allyl (Ar) |
| ~ 116.0 | -CH=CH₂ |
| ~ 115.5 | C H (Ar) |
| ~ 110.0 | C H (Ar) |
| ~ 56.0 | Ar-OC H₃ |
| ~ 52.0 | O=C-OC H₃ |
| ~ 34.0 | Ar-C H₂- |
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The broad O-H stretch is a hallmark of the phenolic product.[9][10]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500 - 3300 | Broad, Strong | O-H Stretch (Phenol)[11] |
| 3080 | Medium | =C-H Stretch (Alkene, Aromatic) |
| 2950 | Medium | C-H Stretch (Aliphatic) |
| 1715 - 1690 | Strong | C=O Stretch (Ester)[12] |
| 1640 | Medium | C=C Stretch (Alkene) |
| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Ring)[10] |
| 1260 | Strong | C-O Stretch (Aryl Ether, Ester) |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern provides additional structural information.
-
Molecular Ion (M⁺): A peak at m/z = 222 corresponding to the molecular formula C₁₂H₁₄O₄.[7]
-
Key Fragments: Expect to see fragments corresponding to the loss of a methoxy radical (m/z = 191, [M-31]⁺) and the loss of the carbomethoxy group (m/z = 163, [M-59]⁺). Benzylic cleavage can lead to a tropylium-like ion, and other fragments will be characteristic of aromatic esters.[13][14]
Conclusion
This guide outlines a reliable and efficient two-step synthesis for Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. The strategy, employing a Williamson ether synthesis followed by a regioselective thermal Claisen rearrangement, is both logical and practical for laboratory-scale production. The comprehensive characterization protocol, utilizing NMR, IR, and MS, provides a robust framework for validating the structure and purity of the final product. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide range of substituted phenolic compounds, making this guide a valuable resource for synthetic chemists and researchers in drug discovery.
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